2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of imidazole and chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and chromene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include nitrating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be oxidized to form different oxidation states.
Substitution: The imidazole and chromene rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The nitro and imidazole groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chromene moiety may contribute to the compound’s antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative with antimicrobial properties.
Coumarin: A chromene derivative with anticoagulant and anti-inflammatory activities.
Tinidazole: Another nitroimidazole used as an antimicrobial agent.
Uniqueness
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is unique due to its combined structural features of both imidazole and chromene rings
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O9/c1-9-18-8-14(21(26)27)19(9)3-4-29-16(22)12-6-10-5-11(20(24)25)7-13(28-2)15(10)30-17(12)23/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLSVLZLGGDBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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